Cerium--palladium (1/3)
Description
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Properties
CAS No. |
12139-37-6 |
|---|---|
Molecular Formula |
CePd3 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
cerium;palladium |
InChI |
InChI=1S/Ce.3Pd |
InChI Key |
SJRCZLAHNQDPAX-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Ce] |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Impregnation Synthesis
Precursor Complex Formation
Aqueous Co-Precipitation Methodology
Stoichiometric Control Mechanisms
Co-precipitation of Ce(NO₃)₃ and Pd(NO₃)₂ at 85°C produces nanoparticles with tunable Pd content (0.4-13 atomic%). The reaction follows pseudo-second order kinetics with rate constant k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹, achieving 94% yield within 3 hours. Lattice parameter expansion from 5.4158 Å (0.4% Pd) to 5.420 Å (13% Pd) confirms successful Pd incorporation into the CeO₂ matrix.
Table 1: Co-Precipitation Synthesis Parameters and Results
| Pd Content (atomic%) | Crystallite Size (nm) | Lattice Parameter (Å) | Surface Area (m²/g) |
|---|---|---|---|
| 0.4 | 11 | 5.4158 | 78 |
| 1.0 | 10 | 5.4162 | 82 |
| 7.4 | 6 | 5.420 | 105 |
Phase Evolution Characterization
Uncalcined samples contain metastable PdO (tetragonal, a = 3.04 Å, c = 5.34 Å) alongside CeO₂, transitioning to single-phase cubic fluorite structure after 350°C annealing. Raman spectroscopy identifies F₂g mode softening from 465 cm⁻¹ (pure CeO₂) to 458 cm⁻¹ (13% Pd), indicating lattice strain from Pd³⁺ substitution.
High-Temperature Alloying Protocols
Phase-Transition-Guided Synthesis
In situ XRD studies reveal two distinct pathways for intermetallic formation:
- Concurrent Alloying/Ordering (TPT > 800°C): Direct formation of L1₂ CePd₃ structure via Pd-Ce interdiffusion
- Separate Stage Processing (TPT < 650°C): Initial Pd-Ce alloy formation followed by ordering at lower temperatures
Solid-State Intermetallic Formation
Electronic Structure Considerations
Resonant inelastic X-ray scattering (RIXS) measurements on CePd₃ reveal:
- Kondo temperature TK = 55 meV
- Crystal field splitting ΔCF = 10 meV
- Spin-orbit coupling energy ESO = 280 meV
These parameters create a hybridization gap of 12 meV at the Fermi surface, explaining the compound's enhanced catalytic stability.
Comparative Performance Evaluation
Catalytic Activity Metrics
Methane steam reforming tests show:
Structural Stability Analysis
Accelerated degradation testing (1000 cycles, 0.6-1.0 V) reveals:
- 9% activity loss for ordered CePd₃ vs. 23% for disordered alloys
- Pd dissolution rates decrease from 12 μg/cm²·h to 4.7 μg/cm²·h
Q & A
Q. How to resolve discrepancies between theoretical predictions and experimental catalytic performance?
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